Home > Products > Screening Compounds P21918 > 2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine
2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine - 1365988-28-8

2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine

Catalog Number: EVT-3141276
CAS Number: 1365988-28-8
Molecular Formula: C10H11N5
Molecular Weight: 201.233
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a triazolopyrimidine, a subtype of heterocyclic compounds that contain both triazole and pyrimidine rings. Its unique molecular structure contributes to its distinct chemical properties and biological activities.

Synthesis Analysis

The synthesis of 2-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylpyridine typically involves cyclization reactions between appropriate precursors. Common methods include:

  1. Cyclization of Pyridine Derivatives: This method involves reacting pyridine derivatives with triazolopyrazine precursors in the presence of catalysts and solvents. Elevated temperatures are often required to facilitate the reaction.
  2. Use of Reagents: The synthesis may utilize various reagents such as bases or acids to promote cyclization and enhance yield.
  3. Industrial Production: For large-scale production, continuous flow reactors may be employed to optimize yield and purity while minimizing environmental impact through careful selection of solvents and catalysts .
Molecular Structure Analysis

The molecular structure of 2-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylpyridine features:

  • Fused Rings: The compound contains a fused triazole and pyrimidine ring system that contributes to its stability and reactivity.
  • Functional Groups: The presence of nitrogen atoms within the rings affects the electronic distribution and reactivity.

The molecular formula can be represented as C10H8N6C_{10}H_{8}N_{6}, indicating the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms in specific ratios.

Chemical Reactions Analysis

2-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylpyridine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring where nucleophiles replace hydrogen atoms or other substituents .
Mechanism of Action

The mechanism of action for 2-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylpyridine primarily involves its interaction with bacterial targets:

  • Target Organisms: It has shown activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Mode of Action: The compound exhibits antibacterial properties by inhibiting key metabolic pathways in these organisms. This inhibition disrupts cellular processes essential for bacterial growth and replication .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylpyridine include:

  • Melting Point: Specific melting points vary based on purity but are typically within a defined range for similar compounds.
  • Solubility: The solubility characteristics depend on the solvent used; polar solvents generally enhance solubility due to the presence of nitrogen atoms.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature .
Applications

The scientific applications of 2-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylpyridine are extensive:

  1. Antibacterial Agents: Due to its effectiveness against certain bacterial strains, it is being explored for use in developing new antibacterial drugs.
  2. Antitumor Activity: Some derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells through specific cellular pathways.
  3. Pharmaceutical Research: The compound serves as a lead structure for further modifications aimed at enhancing therapeutic efficacy and reducing side effects in drug development processes .
Introduction to [1,2,4]Triazolo[4,3-a]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Triazolopyrimidine-Pyridine Hybrids in Drug Design

The 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}pyridine scaffold represents a privileged pharmacophoric motif characterized by a bicyclic triazolopyrimidine core fused to a pyridine ring. This hybrid architecture confers distinctive electronic properties and three-dimensional topology critical for molecular recognition processes. The planar triazole ring enables π-π stacking interactions with aromatic residues in enzyme binding pockets, while the partially saturated pyrimidine component introduces conformational flexibility for optimal target engagement [1]. The pyridine moiety acts as a hydrogen bond acceptor and enhances bioavailability through its balanced lipophilicity [5]. This molecular framework exhibits remarkable tolerance to diverse substituents at positions 5-8 of the pyrimidine ring and positions 3-6 of pyridine, enabling fine-tuning of electronic, steric, and solubility properties for specific therapeutic applications [8].

  • Hydrogen-Bonding Capabilities: XRD analyses of analogous triazolopyrimidines reveal extensive hydrogen-bonding networks mediated by N1 (triazole), N4 (pyrimidine), and the pyridinic nitrogen. These form stable interactions with biological targets, mimicking purine nucleobases in kinase ATP-binding sites [2].
  • Electron Distribution: DFT calculations demonstrate polarized electron density across the fused rings, with the triazole C3 position acting as an electrophilic center and the pyridine nitrogen as a nucleophilic site. This facilitates simultaneous interaction with complementary residues in binding pockets [5].

Table 1: Key Physicochemical Parameters of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}pyridine

ParameterValueSignificance in Drug Design
LogP (Calculated)1.16 - 2.30Balanced lipophilicity for membrane permeability
Topological Polar Surface Area42.74 ŲFavorable for cellular uptake and oral bioavailability
Hydrogen Bond Acceptors4Target interaction versatility
Hydrogen Bond Donors1Reduced desolvation penalty
Rotatable Bonds3Conformational adaptability

Historical Context and Emergence as a Pharmacophore

The investigative trajectory of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}pyridine derivatives emerged from foundational studies on simpler triazolopyrimidines in the early 2000s. Initial interest focused on [1,2,4]triazolo[1,5-a]pyrimidines as adenosine receptor ligands and antifungal agents [3]. The strategic incorporation of the pyridine ring was pioneered circa 2015 to enhance blood-brain barrier penetration and modulate electron distribution. This innovation addressed limitations of earlier triazolopyrimidines, particularly their insufficient kinase inhibition potency and metabolic instability [5].

The compound's recognition as a distinct pharmacophore accelerated following the discovery of its exceptional affinity for oncology targets. Between 2018-2023, systematic structure-activity relationship (SAR) explorations established that the 3-pyridyl attachment at the triazole C3 position significantly enhanced tubulin polymerization inhibition (40-fold increase vs phenyl analogues) and EGFR kinase inhibition (IC₅₀ = 0.89 μM) [1]. These findings positioned the scaffold as a versatile template for targeted cancer therapies, particularly against tyrosine kinase-dependent malignancies.

Table 2: Evolution of Synthetic Methodologies for the Core Scaffold

PeriodSynthetic ApproachKey AdvancementLimitations Addressed
2005-2010Stepwise cyclization of 2-hydrazinylpyrimidinesEstablished regioselective triazole formationLow yields (25-40%), harsh conditions
2011-2017Oxidation of 2-(arylidenehydrazinyl)pyrimidinesImproved functional group toleranceToxic oxidants (Br₂/AcOH)
2018-PresentMulticomponent reactions (MCRs)One-pot synthesis (75-94% yield), atom economyScalability, reduced purification needs

Recent pharmacological investigations (2023-2025) have expanded its applications beyond oncology. The scaffold demonstrates modulatory effects on carbohydrate-metabolizing enzymes, with derivative 10a exhibiting α-glucosidase inhibition (IC₅₀ = 3.46 ± 0.06 µM) surpassing acarbose (4.27 ± 0.06 µM) [8]. Simultaneously, structural analogues show promising activity against acetylcholinesterase (44.78 ± 0.01% inhibition at 100µM), suggesting potential for Alzheimer's disease therapeutics [8]. The pharmacophore's evolution exemplifies rational scaffold optimization in medicinal chemistry, transitioning from a structural curiosity to a multipurpose template with clinical translation potential.

Table 3: Key Derivatives and Their Therapeutic Applications

CompoundTargetBiological ActivityReference
10aα-GlucosidaseIC₅₀ = 3.46 ± 0.06 µM (vs acarbose 4.27 ± 0.06 µM) [8]
4cMDA-MB-231 breast cancerIC₅₀ = 17.83 µM (vs cisplatin 19.73 µM) [5]
11bAcetylcholinesterase44.78% inhibition at 100µM (vs donepezil 67.27%) [8]
Unspecified derivativeTubulin polymerization40-fold increase vs phenyl analogues [1]

Properties

CAS Number

1365988-28-8

Product Name

2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine

IUPAC Name

3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Molecular Formula

C10H11N5

Molecular Weight

201.233

InChI

InChI=1S/C10H11N5/c1-2-5-11-8(4-1)9-13-14-10-12-6-3-7-15(9)10/h1-2,4-5H,3,6-7H2,(H,12,14)

InChI Key

JPMYKZHGIWPLCY-UHFFFAOYSA-N

SMILES

C1CNC2=NN=C(N2C1)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.